molecular formula C21H19N5O B2843570 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide CAS No. 301169-22-2

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide

Cat. No.: B2843570
CAS No.: 301169-22-2
M. Wt: 357.417
InChI Key: CLXWTQIVCFXBOY-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide is a synthetic organic compound featuring a benzotriazole moiety linked via a 3-phenylpropyl chain to a pyridine-4-carboxamide group. The benzotriazole unit is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(17-12-14-22-15-13-17)23-20(11-10-16-6-2-1-3-7-16)26-19-9-5-4-8-18(19)24-25-26/h1-9,12-15,20H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWTQIVCFXBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)C2=CC=NC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide (CAS No. 301169-22-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5O, with a molecular weight of 357.41 g/mol. The structure features a benzotriazole moiety linked to a phenylpropyl chain and a pyridine-4-carboxamide group. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N5O
Molecular Weight357.41 g/mol
CAS Number301169-22-2
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of benzotriazole compounds, it was found that certain analogues displayed promising antibacterial and antifungal effects against a range of pathogens including Staphylococcus aureus and Candida albicans .

Antichlamydial Activity

A notable study highlighted the compound's selective activity against Chlamydia trachomatis, suggesting its potential as a lead compound for developing new treatments for chlamydial infections. The synthesized derivatives showed the ability to impair the growth of C. trachomatis without affecting host cell viability . This selectivity is crucial for therapeutic applications where minimizing side effects is essential.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells. The benzotriazole moiety may engage in π–π stacking interactions and hydrogen bonding with enzymes or receptors critical for microbial survival . Such interactions can inhibit essential enzymatic functions, leading to reduced microbial growth.

Study 1: Synthesis and Screening

In one study, researchers synthesized a series of benzotriazole derivatives including this compound and screened them for antibacterial, antifungal, and antitubercular activities. The results indicated that several compounds exhibited potent activity against various strains, supporting further investigation into their structure–activity relationships (SAR) .

Study 2: Selectivity for Chlamydia

Another research effort focused on the antichlamydial properties of related compounds. The findings revealed that certain derivatives not only inhibited C. trachomatis growth but also altered the morphology of chlamydial inclusions in infected cells. These effects were linked to the compounds' ability to disrupt critical cellular processes without harming host cells .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared below with three analogs identified in the literature:

Compound Name Core Structure Key Substituents Functional Groups
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide (Target) Benzotriazole + Pyridine 3-phenylpropyl linker, pyridine-4-carboxamide Amide, aromatic N-heterocycles
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (Analog 1, from CymitQuimica) Benzotriazole + Benzene 3-phenylpropyl linker, benzamide Amide, simpler aromatic ring
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Analog 2) Pyrazolo-pyridine + Pyrazole Cyclopropyl, 2-methylbenzyl-pyrazole linker, methyl substituent Amide, bicyclic N-heterocycles, alkyl/aryl substituents

Key Observations:

  • Target vs. This could alter solubility (e.g., lower logP for pyridine derivatives) and target affinity .
  • Target vs. Analog 2 : Analog 2 features a pyrazolo[3,4-b]pyridine core, which introduces additional nitrogen atoms and a bicyclic structure. The cyclopropyl and methyl groups may enhance metabolic stability and lipophilicity compared to the target compound’s linear linker .

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